molecular formula C15H14O4 B2672434 2-(Benzyloxy)-3-methoxybenzoic acid CAS No. 23806-76-0

2-(Benzyloxy)-3-methoxybenzoic acid

Cat. No. B2672434
CAS RN: 23806-76-0
M. Wt: 258.273
InChI Key: YLYLDKOXGOLUGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki-Miyaura coupling , which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The synthesis of related compounds has been reported, involving the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 2-(Benzyloxy)-3-methoxybenzoic acid is not explicitly provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst . Other reactions could involve oxidation and reduction processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its appearance, solubility, melting point, and reactivity. The specific physical and chemical properties for 2-(Benzyloxy)-3-methoxybenzoic acid are not provided in the search results .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-(Benzyloxy)-3-methoxybenzoic acid: is a valuable substrate in Suzuki–Miyaura cross-coupling reactions. This reaction, catalyzed by transition metals, forms carbon–carbon bonds. Its mild conditions and functional group tolerance make it widely applicable in organic synthesis .

Pharmaceutical Intermediates

The compound serves as a pharmaceutical intermediate, contributing to the synthesis of various drugs and bioactive molecules. Researchers explore its potential in drug discovery and development .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. The specific mechanism of action for 2-(Benzyloxy)-3-methoxybenzoic acid is not provided in the search results .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For similar compounds, hazards may include skin and eye irritation, and precautions include avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

3-methoxy-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYLDKOXGOLUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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